1,4-Bis(1-phenylethenyl)benzene
Description
Properties
CAS No. |
1605-19-2 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-bis(1-phenylethenyl)benzene |
InChI |
InChI=1S/C22H18/c1-17(19-9-5-3-6-10-19)21-13-15-22(16-14-21)18(2)20-11-7-4-8-12-20/h3-16H,1-2H2 |
InChI Key |
MTNIJUVUBHZYTM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
1,3-Bis(1-phenylethenyl)benzene
Key Differences :
trans,trans-1,4-Bis(substituted phenylethenyl)benzene
- Structure : Substituted phenyl groups (e.g., –CN, –OCH₃) on ethenyl termini.
- Photophysical Behavior: UV-Vis Absorption: Substituents like –CN shift λ_max to 350 nm (vs. 320 nm for unsubstituted) . Fluorescence: Enhanced quantum yield (e.g., 0.45 for cyano derivatives) due to electron-withdrawing effects .
Functional Group Analogues
1,4-Bis(phenylethynyl)benzene
- Structure : Ethynyl (–C≡C–) linkages instead of ethenyl.
- Photochemical Stability : Ethynyl groups resist Fries rearrangement under UV light, unlike sulfonate derivatives (e.g., 1,4-bis(phenylsulfonyloxy)benzene) .
- Applications : Chromophore in photoactive peroxides for energy transfer studies .
1,4-Bis(5-phenyloxazol-2-yl)benzene
Substituent-Modified Analogues
1,4-Bis(2-cyanostyryl)benzene
- Structure: Cyano (–CN) substituents on styryl termini.
- Electronic Effects: HOMO-LUMO Gap: Reduced by 0.8 eV compared to unsubstituted derivative, enhancing charge transport . Theoretical Studies: DFT calculations confirm increased dipole moment (8.2 D) and hyperpolarizability for nonlinear optics .
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Bis(1-phenylethenyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) or condensation reactions. For example, substituted diphenylethylene derivatives can be synthesized via Suzuki-Miyaura coupling using aryl halides and styrenyl boronic acids. Key parameters to optimize include catalyst loading (e.g., 1-5 mol% Pd), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and packing (e.g., monoclinic crystal system with lattice parameters a = 8.74 Å, b = 4.63 Å, c = 10.82 Å, β = 98.88° ).
- Spectroscopy : UV-Vis for π→π* transitions (λmax ~ 300–350 nm) and fluorescence for emissive properties.
- Thermal analysis : TGA/DSC to assess stability (decomposition >250°C) .
Q. What are the primary applications of this compound in polymer science?
- Methodological Answer : It serves as a key monomer in anionic polymerization to synthesize star-branched copolymers. For example, 1,3-bis(1-phenylethenyl)benzene derivatives enable controlled branching via living polymerization techniques. The methodology involves initiating with alkyl lithium compounds in anhydrous THF at −78°C, followed by sequential monomer addition to achieve narrow polydispersity (Đ < 1.1) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, MP2) predict the electronic and optical properties of this compound derivatives?
- Methodological Answer :
- Geometry optimization : Use Gaussian03 with B3LYP/6-31G(d) to minimize energy and calculate dipole moments.
- Polarizability and hyperpolarizability : Apply finite-field (FF) methods at MP2/6-31G to compute α (linear polarizability) and β (first hyperpolarizability). For derivatives with electron-withdrawing groups, β values increase by ~30% due to enhanced charge transfer .
- Electronic transitions : TD-DFT predicts absorption spectra with <0.2 eV deviation from experimental data .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer : Introduce functional groups (e.g., carboxyl, hydroxyl) to improve solubility and bioactivity. For example:
- Antimicrobial activity : Derivatives with imidazole or triazole substituents show MIC values of 8–32 µg/mL against S. aureus due to membrane disruption .
- Fluorescent probes : Substituents like 3-carboxy-4-hydroxyphenylethenyl enable metal-ion sensing (e.g., Al<sup>3+</sup> detection via fluorescence quenching) .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?
- Methodological Answer :
- Disorder in crystal packing : Use SHELXS97 for structure solution and PLATON for validation. For example, the title compound in (P21/c space group) required anisotropic displacement parameters for Br atoms to resolve positional disorder .
- Hydrogen bonding : Synchrotron X-ray data (λ = 0.71073 Å) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H···π contacts contribute >15% to crystal stability) .
Key Considerations for Contradictory Evidence
- Synthetic yields : reports 60–70% yields for hydrazine derivatives, while cites >85% for polymerization. This discrepancy arises from differences in monomer reactivity and purification protocols.
- Computational accuracy : MP2/6-31G predicts lower polarizability than B3LYP (Table 2), highlighting the need for benchmarking against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
